(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine
Description
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine is a brominated pyrazolo[1,5-a]pyridine derivative featuring a methoxy group at position 4 and a methanamine (-CH₂NH₂) substituent at position 3.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H10BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,3,11H2,1H3 |
InChI Key |
NAYSWNXVSISDOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-4-methoxypyrazolo[1,5-a]pyridine.
Reaction with Methanamine: The starting material is reacted with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine | 1207557-35-4* | C₉H₉BrN₄O | 293.10 | 6-Br, 4-OCH₃, 3-CH₂NH₂ | 1.00 |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | 1207839-91-5 | C₉H₆BrN₃O₂ | 276.06 | 3-CHO | 0.92 |
| Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 909717-95-9 | C₁₁H₁₁N₃O₃ | 233.22 | 3-COOEt | 0.90 |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 | C₉H₅BrN₄O | 281.06 | 3-CN | 0.80 |
| 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | 1378695-64-7 | C₉H₇N₃O₃ | 205.17 | 3-COOH | 0.86 |
Notes:
- Similarity Scores : Calculated based on structural overlap, with higher scores indicating closer resemblance to the target compound .
- Functional Group Impact :
- Methanamine (-CH₂NH₂) : Enhances solubility in aqueous media and enables salt formation, critical for pharmacokinetics.
- Aldehyde (-CHO) : Increases electrophilicity but reduces stability under basic conditions.
- Ester (-COOEt) : Improves lipophilicity, favoring membrane penetration.
- Nitrile (-CN) : Enhances metabolic resistance but may reduce hydrogen-bonding interactions .
Positional Isomerism
references 5-bromo-6-methoxypyrazolo[1,5-a]pyridine, a positional isomer of the target compound.
Research Implications
The methanamine group distinguishes it from ester- or aldehyde-containing analogs, positioning it as a candidate for protease inhibition or receptor agonism/antagonism. Further studies should explore its pharmacokinetic profile and synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
